molecular formula C11H19IN2 B576394 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide CAS No. 1202-17-1

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide

Cat. No.: B576394
CAS No.: 1202-17-1
M. Wt: 306.191
InChI Key: YPVPRNNPOAFODV-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound known for its fluorescent properties. It is widely used in various scientific fields due to its ability to interact with biological membranes and its application as a fluorescent dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide typically involves the quaternization of 4-(dimethylamino)benzenamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and cyanides are employed under mild conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is extensively used in scientific research, including:

    Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Used in staining and imaging of biological tissues and cells.

    Medicine: Employed in diagnostic assays and as a marker in various medical imaging techniques.

    Industry: Utilized in the development of sensors and as a component in photonic devices.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. It integrates into the lipid bilayer, altering membrane properties and enabling fluorescence-based detection. The molecular targets include membrane proteins and lipids, and the pathways involved often relate to membrane dynamics and transport processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in sunscreen formulations and as a pharmaceutical intermediate.

    4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.

Uniqueness

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is unique due to its strong fluorescent properties and its ability to integrate into biological membranes, making it highly valuable in imaging and diagnostic applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVPRNNPOAFODV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661267
Record name 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-17-1
Record name 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N,N′,N′-Tetramethyl-benzene-1,4-diamine (200 mg, 1.22 mmol) was dissolved in dichloroethane (2 mL) and methyl iodide (173 mg, 1.22 mmol) was added dropwise. The reaction was refluxed for 1 hour, cooled to room temperature, the solid filtered out, washed with dichloromethane, dissolved in methanol and purified via flash column chromatography using a gradient of 0-8% MeOH:DCM to give 260 mg of grey solid (70% yield). 1H NMR (DMSO-d6): δ7.67 (d, J=9.3, 2H), 6.77 (d, J=9.3, 2H) 3.49 (s, 9H), 2.92 (s, 6H); MS (ESI, m/z): 179 (M+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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